REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=2)[CH:3]=1.[C:14]([Cl:20])(=O)[CH2:15][C:16]([Cl:18])=O>C(#N)C.[OH-].[Na+]>[Cl:18][C:16]1[CH:15]=[C:14]([Cl:20])[N:6]2[N:5]=[C:4]([C:7]3[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=3)[CH:3]=[C:2]2[N:1]=1 |f:3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NN1)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
1.34 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
134 μL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
To this reaction liquid, there
|
Type
|
STIRRING
|
Details
|
further stirring of the mixture for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
This reaction liquid
|
Type
|
WASH
|
Details
|
washed with methylene chloride, and hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added to the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
followed by the extraction with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
the resulting solid was washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
After the addition of phosphoryl chloride (5 mL) to the resulting solid with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the resulting suspension was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
while refluxing the same
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
DISTILLATION
|
Details
|
The phosphoryl chloride was distilled off from the reaction liquid, ethanol
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
thus obtained with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by the silica gel column chromatography (ethyl acetate/hexane=1:10)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2N(C(=C1)Cl)N=C(C2)C2=CC=C(C=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |